

# UMB298 vs. A-485: A Comparative Guide to Targeting CBP/p300

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators involved in a myriad of cellular processes. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. This guide provides an objective comparison of two widely used small molecule inhibitors, **UMB298** and A-485, which target CBP/p300 through distinct mechanisms.

# **Executive Summary**

**UMB298** and A-485 both inhibit the function of CBP/p300 but target different domains. A-485 is a potent, acetyl-CoA competitive inhibitor of the catalytic HAT domain, effectively blocking the enzyme's "writer" function. In contrast, **UMB298** is a selective inhibitor of the CBP/p300 bromodomain, a "reader" domain that recognizes acetylated lysine residues on histones and other proteins. This fundamental difference in their mechanism of action leads to distinct biological consequences and potential therapeutic applications.

# **Data Presentation**

The following table summarizes the key quantitative data for **UMB298** and A-485 based on available experimental evidence.



| Parameter            | UMB298                                   | A-485                                                                            | Reference |
|----------------------|------------------------------------------|----------------------------------------------------------------------------------|-----------|
| Target Domain        | Bromodomain (BRD)                        | Histone<br>Acetyltransferase<br>(HAT) Domain                                     | [1]       |
| Mechanism of Action  | Inhibits binding to acetylated lysines   | Competitive inhibitor of acetyl-CoA                                              | [2][3]    |
| IC50 CBP             | 72 nM (BRD)                              | 2.6 nM (HAT)                                                                     | [1][4]    |
| IC50 p300            | Not reported                             | 9.8 nM (HAT)                                                                     |           |
| Selectivity          | 72-fold selective for<br>CBP over BRD4   | Selective over other HATs (PCAF, GCN5L2, etc.) and >150 non-epigenetic targets   |           |
| Key Cellular Effects | Reduces H3K27ac<br>levels, MYC depletion | Inhibits H3K27ac and H3K18ac, inhibits androgen receptor transcriptional program | _         |

# **Mechanism of Action and Signaling Pathways**

CBP/p300 are large multi-domain proteins that play a central role in regulating gene expression. Their HAT domain catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins, generally leading to chromatin relaxation and transcriptional activation. The bromodomain recognizes these acetylated lysines, anchoring the CBP/p300 complex to specific genomic loci and facilitating further chromatin modification.

A-485 directly inhibits the catalytic activity of the HAT domain, preventing the acetylation of CBP/p300 substrates. This leads to a global reduction in histone acetylation, particularly at H3K27 and H3K18, and the downregulation of genes regulated by these marks.



**UMB298**, by targeting the bromodomain, prevents CBP/p300 from recognizing and binding to acetylated histones. This disrupts the recruitment of the CBP/p300 transcriptional machinery to target gene promoters and enhancers, thereby inhibiting gene expression.



Click to download full resolution via product page

Figure 1. Mechanisms of CBP/p300 inhibition by A-485 and UMB298.

# **Experimental Workflows**

The inhibitory activities of **UMB298** and A-485 are determined through distinct experimental assays targeting their respective domains.



# A-485: HAT Activity Assay Combine Recombinant CBP/p300 HAT Domain, Histone Substrate, [3H]-Acetyl-CoA, & A-485 Incubate at 30°C Spot on Filter Paper & Wash to Remove Unincorporated [3H]-Acetyl-CoA Quantify Radioactivity (Scintillation Counting)

### Experimental Workflows for Inhibitor Characterization



Click to download full resolution via product page

Figure 2. Generalized workflows for assessing HAT and bromodomain inhibition.

# **Experimental Protocols**

Below are detailed methodologies for key experiments cited in the comparison of **UMB298** and A-485.



# Histone Acetyltransferase (HAT) Inhibition Assay (for A-485)

This protocol is a generalized procedure for determining the in vitro potency of HAT inhibitors.

### Materials:

- Recombinant human p300 or CBP HAT domain
- Histone H3 or H4 peptide substrate
- [3H]-acetyl-CoA
- A-485 (or other test compound)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT
- Phosphocellulose filter paper
- Wash Buffer: 50 mM sodium bicarbonate (pH 9.0)
- · Scintillation cocktail and counter

### Procedure:

- Prepare serial dilutions of A-485 in DMSO.
- In a 96-well plate, combine the assay buffer, histone peptide substrate (final concentration ~10-20 μM), and the diluted A-485 or DMSO vehicle control.
- Initiate the reaction by adding the recombinant HAT enzyme (final concentration ~5-10 nM) and [<sup>3</sup>H]-acetyl-CoA (final concentration ~1 μM).
- Incubate the reaction mixture at 30°C for 30-60 minutes.
- Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.



- Wash the filter paper three times for 5 minutes each with the wash buffer to remove unincorporated [3H]-acetyl-CoA.
- · Allow the filter paper to dry completely.
- Place the dried filter paper in a scintillation vial with scintillation cocktail.
- Quantify the amount of incorporated [3H]-acetyl group using a scintillation counter.
- Calculate the percent inhibition for each concentration of A-485 and determine the IC50 value by fitting the data to a dose-response curve.

# Bromodomain Binding Assay (for UMB298) - AlphaScreen

This protocol describes a common method for assessing the binding of inhibitors to bromodomains.

### Materials:

- Recombinant GST-tagged CBP or p300 bromodomain
- Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
- UMB298 (or other test compound)
- AlphaScreen™ GST Detection Kit (including Streptavidin-coated Donor beads and anti-GST Acceptor beads)
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA
- 384-well microplate

### Procedure:

Prepare serial dilutions of UMB298 in DMSO.



- In a 384-well plate, add the assay buffer, biotinylated H4K8ac peptide (final concentration in the low nM range), and the diluted UMB298 or DMSO vehicle control.
- Add the GST-tagged bromodomain (final concentration in the low nM range) to all wells.
- Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.
- In subdued light, add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads to each well.
- Incubate the plate in the dark at room temperature for 60-90 minutes.
- Read the plate on an AlphaScreen-compatible plate reader.
- Calculate the percent inhibition for each concentration of UMB298 and determine the IC50 value by fitting the data to a dose-response curve.

# Conclusion

**UMB298** and A-485 represent two distinct and valuable tools for probing the function of CBP/p300. A-485, as a catalytic HAT inhibitor, is well-suited for studies investigating the direct consequences of inhibiting the "writer" function of these co-activators. **UMB298**, a bromodomain inhibitor, allows for the exploration of the roles of the "reader" domain in chromatin targeting and gene regulation. The choice between these inhibitors will depend on the specific biological question being addressed. For researchers aiming to disrupt the overall transcriptional co-activator function of CBP/p300, a combination of both types of inhibitors could provide a synergistic effect.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. cellcentric.com [cellcentric.com]
- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [UMB298 vs. A-485: A Comparative Guide to Targeting CBP/p300]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8180657#umb298-versus-a-485-in-targeting-cbp-p300]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com